![molecular formula C18H26FN3O3 B5301521 2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5301521.png)
2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide is a chemical compound, also known as Flibanserin. It is a non-hormonal medication used to treat hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a lack of sexual desire or interest, which can cause significant distress and affect the quality of life. Flibanserin works by affecting the levels of certain neurotransmitters in the brain, which can increase sexual desire and arousal.
Mechanism of Action
Flibanserin works by affecting the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. It acts as a serotonin 1A receptor agonist and a serotonin 2A receptor antagonist, which can increase sexual desire and arousal.
Biochemical and Physiological Effects
Flibanserin has been shown to increase levels of dopamine and norepinephrine in the brain, which can improve sexual desire and arousal. It also affects the levels of serotonin, which can improve mood and reduce anxiety. Flibanserin has been shown to have minimal effects on blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
Flibanserin has several advantages for lab experiments, including its ability to increase sexual desire and arousal in premenopausal women with HSDD. However, it also has several limitations, including its potential for interactions with other medications and its potential for side effects.
Future Directions
There are several potential future directions for research on Flibanserin, including its potential use in treating other conditions, such as depression, anxiety, and post-traumatic stress disorder. It may also be studied for its use in treating HSDD in men. Additionally, further research may be conducted to better understand its mechanism of action and potential interactions with other medications.
Synthesis Methods
The synthesis of Flibanserin involves several steps, including the reaction of 4-fluorobenzylamine with ethyl chloroacetate, followed by the reaction of the resulting product with piperazine. The final step involves the reaction of the product with propylamine and hydroxyethylamine to form 2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide
Scientific Research Applications
Flibanserin has been extensively studied for its use in treating HSDD in women. Clinical trials have shown that it can significantly improve sexual desire, arousal, and satisfaction in premenopausal women with HSDD. It has also been studied for its potential use in treating other conditions, such as depression, anxiety, and post-traumatic stress disorder.
properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-hydroxyethyl)-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O3/c1-2-8-21(10-11-23)17(24)12-16-18(25)20-7-9-22(16)13-14-3-5-15(19)6-4-14/h3-6,16,23H,2,7-13H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHLOQQAUWAJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)C(=O)CC1C(=O)NCCN1CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.